BenchChemオンラインストアへようこそ!

1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Gallium-resistant lung cancer AXL kinase pathway Anti-proliferative screening

1-(2-Chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901006-18-6, MeSH identifier is a synthetic tricyclic pyrazolo[4,3-c]quinoline derivative featuring a fused pyrazole–quinoline core with two distinct chlorophenyl substituents (ortho-Cl at N1-phenyl; para-Cl at C3-phenyl) and an 8-methyl group on the quinoline ring. It belongs to the broader pyrazoloquinoline class associated with benzodiazepine receptor modulation, COX-2 inhibition, PDE inhibition, and anticancer activities.

Molecular Formula C23H15Cl2N3
Molecular Weight 404.29
CAS No. 901006-18-6
Cat. No. B2504663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
CAS901006-18-6
Molecular FormulaC23H15Cl2N3
Molecular Weight404.29
Structural Identifiers
SMILESCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl
InChIInChI=1S/C23H15Cl2N3/c1-14-6-11-20-17(12-14)23-18(13-26-20)22(15-7-9-16(24)10-8-15)27-28(23)21-5-3-2-4-19(21)25/h2-13H,1H3
InChIKeyFBJTXRSGJYMVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901006-18-6): Sourcing Guide for a Dual-Action Pyrazoloquinoline Lead


1-(2-Chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901006-18-6, MeSH identifier 5476423) is a synthetic tricyclic pyrazolo[4,3-c]quinoline derivative featuring a fused pyrazole–quinoline core with two distinct chlorophenyl substituents (ortho-Cl at N1-phenyl; para-Cl at C3-phenyl) and an 8-methyl group on the quinoline ring. It belongs to the broader pyrazoloquinoline class associated with benzodiazepine receptor modulation, COX-2 inhibition, PDE inhibition, and anticancer activities [1]. This compound was identified via virtual screening of an AXL kinase homology model as a lead with potent anti-proliferative effects against gallium-resistant lung adenocarcinoma, and it has also demonstrated acetylcholinesterase inhibitory activity in the early micromolar range [2][3].

Why Generic Pyrazoloquinoline Substitution Cannot Match 1-(2-Chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline


The pyrazolo[4,3-c]quinoline scaffold tolerates diverse substitution patterns that drive profoundly different biological activity profiles. Simple unsubstituted 1H-pyrazolo[4,3-c]quinoline (CAS 143906-85-8) lacks the dual chlorophenyl architecture that endows 5476423 with its AXL-pathway-mediated anti-proliferative activity [1]. Even among closely related 2-arylpyrazolo[4,3-c]quinolin-3-ones, substituent position and identity dramatically shift target engagement: para-hydroxyphenylamino derivative 2i (IC50 = 0.19 μM for NO inhibition) and para-carboxylic acid analog 2m (IC50 = 0.22 μM) are potent anti-inflammatory agents through iNOS/COX-2 pathways, not AXL kinase [2]. Conversely, compound 7919469—a naphthalene-tetrazole co-lead identified from the same virtual screening campaign—exhibited only 13-fold enhanced potency over GaAcAc, compared to 80-fold for 5476423, demonstrating that the pyrazoloquinoline chemotype is not interchangeable with other scaffolds for gallium-resistance reversal [3]. The precise ortho-Cl/para-Cl substitution geometry of 5476423 is therefore non-substitutable without risking loss of the AXL-directed potency differential that defines its procurement value.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (5476423)


80-Fold Superior Anti-Proliferative Potency Over Gallium Acetylacetonate in Gallium-Resistant A549 Lung Adenocarcinoma Cells

Compound 5476423 exhibits an 80-fold increase in anti-proliferative potency compared to the baseline gallium compound gallium acetylacetonate (GaAcAc) when tested against gallium-resistant (R) human lung adenocarcinoma A549 cells [1]. In the same assay system, the co-lead compound 7919469 (a naphthalene-tetrazole chemotype) showed only a 13-fold potency increase over GaAcAc, establishing a 6.2-fold differential advantage for the pyrazoloquinoline scaffold of 5476423 [1]. Furthermore, co-treatment of R-cells with 5476423 enhanced GaAcAc efficacy by 2-fold, indicating a chemosensitization capability not observed with any other compound in the screened library [1].

Gallium-resistant lung cancer AXL kinase pathway Anti-proliferative screening

AXL Protein Expression Suppression in Gallium-Resistant Cells: On-Target Mechanistic Differentiation

Gallium-resistant A549 (R) cells exhibit elevated expression of AXL protein compared to gallium-sensitive (S) cells. Treatment with compound 5476423 significantly suppresses this elevated AXL protein expression, linking the observed anti-proliferative effect to on-target AXL pathway modulation [1]. In contrast, gallium acetylacetonate (GaAcAc) alone does not suppress AXL expression in R-cells, and the mechanism of action for comparator compound 7919469 was not explicitly linked to AXL suppression in the primary study, suggesting pathway-level differentiation between the two leads [1]. The combined evidence—potent anti-proliferation plus AXL suppression—establishes a mechanistic rationale not shared by the clinical gallium baseline.

AXL kinase Receptor tyrosine kinase Gallium-resistance reversal

Cross-Target Acetylcholinesterase Inhibition: A Secondary Pharmacological Dimension Absent in Other Pyrazolo[4,3-c]quinoline Leads

Compound 5476423 demonstrates acetylcholinesterase (AChE) inhibitory activity in the early micromolar range, with Michaelis-Menten kinetic analysis revealing a non-competitive inhibition mechanism characterized by a decrease in the maximum velocity (Vmax) of the AChE-catalyzed hydrolysis reaction [1]. This polypharmacological profile is absent in the anti-inflammatory pyrazolo[4,3-c]quinoline leads 2i (NO inhibition IC50 = 0.19 μM) and 2m (NO inhibition IC50 = 0.22 μM), which were characterized solely for iNOS/COX-2 pathways [2]. The acetylcholinesterase activity of 5476423 was discovered through an in silico design approach combining two 8-hydroxyquinoline moieties, representing a structurally rationalized dual functionality not reported for any other pyrazolo[4,3-c]quinoline chemotype [1].

Acetylcholinesterase inhibition Alzheimer's disease Non-competitive inhibition

Structural Determinants of Target Selectivity: Ortho-Chloro/para-Chloro Substitution Pattern as a Key Differentiator from Anti-Inflammatory Pyrazoloquinolines

The specific ortho-chlorophenyl (N1) and para-chlorophenyl (C3) substitution pattern of 5476423 directs biological activity toward AXL kinase pathway engagement, whereas the 4-amino-substituted pyrazolo[4,3-c]quinolines 2i (para-OH, IC50 = 0.19 μM) and 2m (para-COOH, IC50 = 0.22 μM) are optimized for iNOS/COX-2-mediated NO suppression [1][2]. QSAR analysis from the anti-inflammatory series confirms that electron-donating para-substituents on the phenylamino ring enhance NO inhibitory potency; 5476423 lacks this pharmacophore entirely, bearing chlorophenyl groups instead [1]. Unsubstituted 1H-pyrazolo[4,3-c]quinoline (CAS 143906-85-8) shows no reported AXL or AChE activity, underscoring that the chlorine substitution pattern is the critical determinant of 5476423's unique dual-activity profile [3].

Structure-activity relationship Substituent effects Target selectivity

Combination Chemosensitization Potential: 5476423 Enhances GaAcAc Efficacy by 2-Fold in Gallium-Resistant Cells

When co-administered with gallium acetylacetonate (GaAcAc), compound 5476423 increases GaAcAc efficacy against gallium-resistant A549 (R) cells by 2-fold, compared to GaAcAc treatment alone [1]. In the same experimental paradigm, co-treatment with comparator compound 7919469 enhanced GaAcAc efficacy by only 1.2-fold, establishing a 1.7-fold advantage for the pyrazoloquinoline 5476423 in combination sensitization [1]. This chemosensitization property is a pharmacologically distinct attribute beyond simple anti-proliferative potency and suggests that 5476423 may partially reverse the gallium-resistance phenotype through AXL pathway modulation.

Chemosensitization Combination therapy Gallium-resistance reversal

Recommended Research Application Scenarios for 1-(2-Chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (5476423)


AXL Kinase-Dependent Gallium-Resistance Reversal Studies in Non-Small Cell Lung Cancer Models

Compound 5476423 is the preferred chemical probe for investigating AXL-mediated gallium-resistance mechanisms in lung adenocarcinoma. Its 80-fold potency advantage over GaAcAc in gallium-resistant A549 cells, combined with demonstrated AXL protein suppression, makes it uniquely suited for siRNA knockdown validation experiments, phospho-AXL signaling studies, and resistance-reversal combination therapy screening [1]. Researchers should specify CAS 901006-18-6 to ensure the correct ortho-Cl/para-Cl substitution pattern, as alternative pyrazoloquinolines lack AXL-directed activity [2].

Multi-Target Polypharmacology Screening for Dual AXL/AChE Inhibitors

Given its experimentally validated dual activity—AXL pathway inhibition in gallium-resistant lung cancer and non-competitive acetylcholinesterase inhibition in the early micromolar range—5476423 serves as a unique starting point for polypharmacology programs targeting both oncology and neurodegeneration [1][3]. Procurement for multi-target screening libraries should prioritize this compound over single-pathway pyrazoloquinolines such as 2i or 2m, which exhibit only iNOS/COX-2 activity [3].

Virtual Screening Library Enrichment for Novel AXL Kinase Inhibitor Scaffolds

The original Oyewumi et al. study explicitly recommends 5476423 as a query molecule for virtual screening programs aiming to identify novel AXL inhibitor scaffolds [1]. Its pyrazolo[4,3-c]quinoline core, validated through both computational docking against the AXL homology model and experimental confirmation in resistant cell lines, provides an experimentally anchored pharmacophore template that is distinct from conventional quinoline-based kinase inhibitors. Researchers building focused screening libraries should include 5476423 as a positive control reference compound [2].

Gallium Combination Therapy Optimization in Chemoresistant Cancer Models

The 2-fold chemosensitization of GaAcAc by 5476423, which is 1.7-fold superior to that provided by co-lead 7919469, positions this compound as the optimal partner agent for gallium-based combination regimens in resistant cancer models [1]. Experimental designs exploring dose-response matrices, scheduling effects, and resistance biomarker modulation should incorporate 5476423 as the chemosensitizer of choice, with 7919469 serving as a lower-efficacy comparator control [1].

Quote Request

Request a Quote for 1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.